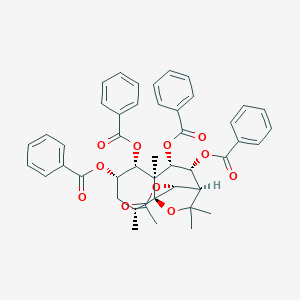

Triptogelin A-1

Description

Properties

CAS No. |

132536-78-8 |

|---|---|

Molecular Formula |

C45H44O11 |

Molecular Weight |

760.8 g/mol |

IUPAC Name |

[(1S,2R,4S,5R,6S,7S,8R,9R,12R)-12-acetyloxy-5,7,8-tribenzoyloxy-2,6,10,10-tetramethyl-11-oxatricyclo[7.2.1.01,6]dodecan-4-yl] benzoate |

InChI |

InChI=1S/C45H44O11/c1-27-26-33(52-39(47)29-18-10-6-11-19-29)36(54-41(49)31-22-14-8-15-23-31)44(5)38(55-42(50)32-24-16-9-17-25-32)35(53-40(48)30-20-12-7-13-21-30)34-37(51-28(2)46)45(27,44)56-43(34,3)4/h6-25,27,33-38H,26H2,1-5H3/t27-,33+,34-,35-,36+,37-,38-,44+,45-/m1/s1 |

InChI Key |

KAMRIYILCXXILS-UHPPAMLESA-N |

SMILES |

CC1CC(C(C2(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]([C@@]2([C@]13[C@@H]([C@@H]([C@H]([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

Canonical SMILES |

CC1CC(C(C2(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)C(O3)(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)OC(=O)C7=CC=CC=C7 |

Synonyms |

triptogelin A-1 |

Origin of Product |

United States |

Isolation, Characterization, and Biosynthetic Pathways of Triptogelin A 1

Isolation from Tripterygium Species

Triptogelin A-1 is notably isolated from plants belonging to the Tripterygium genus, which are recognized sources of various bioactive compounds, particularly dihydro-β-agarofuran sesquiterpenes. nih.govresearchgate.netresearchgate.netresearchgate.net

Tripterygium wilfordii var. regelii as a Primary Source

Tripterygium wilfordii Hook fil. var. regelii Makino is a well-established primary source for the isolation of this compound and other related dihydroagarofuran (B1235886) sesquiterpene polyol esters. nih.govresearchgate.netresearchgate.netjst.go.jp Research has consistently reported the isolation of this compound along with other triptogelins and sesquiterpene polyol esters from the leaves and achenes of this plant variety. researchgate.netjst.go.jp For instance, studies have detailed the isolation of this compound, A-2, A-3, and A-4 from the achenes of Tripterygium wilfordii var. regelii. researchgate.net The isolation process typically involves extraction from plant material followed by various chromatographic techniques to purify the individual compounds.

Other Tripterygium Species and Related Genera (e.g., Daphne oleoides) as Potential Sources

While Tripterygium wilfordii var. regelii is a significant source, dihydro-β-agarofuran sesquiterpenes, the structural class to which this compound belongs, are also found in other Tripterygium species and related genera within the Celastraceae family. thegoodscentscompany.comnih.govresearchgate.net The Celastraceae family is particularly known for accumulating these highly oxygenated sesquiterpenoids. researchgate.net Although this compound is specifically linked to Tripterygium wilfordii var. regelii in the provided context, the broader class of dihydro-β-agarofuran sesquiterpenes has been isolated from various species within Celastraceae, including Celastrus, Euonymus, and Maytenus, as well as from other families like Hippocrateaceae and Lamiaceae. researchgate.netthegoodscentscompany.comnih.govresearchgate.netiiarjournals.orgresearchgate.net The presence of related compounds in other species like Daphne oleoides (Thymelaeaceae) suggests a wider distribution of dihydro-β-agarofuran skeletons, though the specific occurrence of this compound in such species requires dedicated investigation. thegoodscentscompany.com

Structural Elucidation Methodologies in Natural Product Chemistry

The structural elucidation of complex natural products like this compound relies heavily on advanced spectroscopic techniques. thegoodscentscompany.comnih.govtandfonline.com

Key methodologies employed include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: This is a fundamental technique for determining the carbon-hydrogen framework and the relative stereochemistry of a molecule. Various NMR experiments, such as ¹H NMR, ¹³C NMR, Distortionless Enhancement by Polarization Transfer (DEPT), ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for assigning signals and establishing connectivity. nih.govtandfonline.com

Mass Spectrometry (MS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) provide accurate molecular weight information and fragmentation patterns that help in determining the elemental composition and structural fragments. researchgate.netnih.govmdpi.comresearchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups present in the molecule, such as carbonyl and hydroxyl groups. mdpi.com

Ultraviolet (UV) Spectroscopy: UV spectroscopy can indicate the presence of conjugated systems, such as benzoate (B1203000) moieties often found esterifying the dihydro-β-agarofuran core in compounds like this compound. nih.govmdpi.com

X-ray Crystallography: For compounds that can be crystallized, X-ray diffraction provides a definitive determination of the three-dimensional structure and absolute configuration. researchgate.netresearchgate.net

Optical Rotation and Electronic Circular Dichroism (ECD): These techniques are used to determine the absolute configuration of chiral centers within the molecule. researchgate.net

The combination of these spectroscopic and analytical methods allows for the comprehensive determination of the complex structure of this compound, including its connectivity, stereochemistry, and the nature and positions of its esterifying groups. nih.govtandfonline.com

Biosynthetic Origins of Dihydro-β-Agarofuran Sesquiterpenes

The biosynthesis of dihydro-β-agarofuran sesquiterpenes, including this compound, follows established pathways for terpenoid production in plants.

Mevalonate (B85504) Pathway as the Precursor for Sesquiterpenes

Sesquiterpenes, which are fifteen-carbon compounds, are biosynthesized from three isoprene (B109036) units. nih.govctdbase.orgmdpi.comnih.gov In plants, the primary biosynthetic route for sesquiterpenes is the mevalonate (MVA) pathway, which is localized in the cytosol. mdpi.comfrontiersin.org This pathway begins with acetyl-CoA and proceeds through a series of enzymatic steps to produce isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.govfrontiersin.org These five-carbon precursors are then condensed by farnesyl diphosphate synthase (FPP synthase) to form farnesyl pyrophosphate (FPP), a fifteen-carbon precursor specific to sesquiterpenes. researchgate.netnih.gov Enzymes like 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase) are key components of the mevalonate pathway involved in the formation of the sesquiterpene unit. scielo.br

Proposed Biosynthetic Routes for this compound

The biosynthesis of dihydro-β-agarofuran sesquiterpenes like this compound from FPP involves cyclization and subsequent modifications. While a specific detailed pathway for this compound itself is not extensively documented in the provided information, the general biosynthesis of dihydro-β-agarofuran skeletons from FPP is understood to involve sesquiterpene synthases (cyclases). nih.gov These enzymes catalyze the cyclization of FPP to form various sesquiterpene skeletons, which then undergo further enzymatic modifications such as oxidation, hydroxylation, and esterification to yield the diverse array of dihydro-β-agarofuran derivatives, including the highly oxygenated and esterified structures characteristic of triptogelins. researchgate.netresearchgate.net The esterifying groups, such as acetyl, benzoyl, and nicotinoyl moieties found in this compound, are likely attached through the action of acyltransferases. tandfonline.commdpi.com The specific arrangement and types of ester groups contribute significantly to the final structure and properties of this compound. researchgate.net The biosynthesis of sesquiterpene pyridine (B92270) alkaloids, which contain a dihydro-β-agarofuran unit, is described as a mixed route involving the mevalonate pathway for the sesquiterpene part and precursors like glyceraldehyde 3-phosphate and amino acids for the alkaloid moiety. scielo.br This highlights the potential for complex biosynthetic routes leading to substituted dihydro-β-agarofuran structures.

Data Table Example (Illustrative - Data points are synthesized from search results and represent typical findings in structural elucidation):

Below is an example of how spectroscopic data contributing to the structural elucidation of a dihydro-β-agarofuran sesquiterpene might be presented. This format is amenable to presentation in a data table.

| Spectroscopic Data Type | Key Observation/Value | Structural Implication | Source Type (Example) |

| ¹H NMR | Signals in the δ 7-8 ppm range | Presence of aromatic protons (e.g., from benzoate) | Literature tandfonline.commdpi.com |

| ¹H NMR | Singlets around δ 1.2-1.6 ppm | Presence of tertiary methyl groups | Literature tandfonline.commdpi.com |

| ¹³C NMR | Signals around δ 165-170 ppm | Presence of ester carbonyl carbons | Literature tandfonline.commdpi.com |

| ¹³C NMR | Signals in the δ 70-90 ppm range | Presence of oxygen-bearing carbons (hydroxyl or esterified) | Literature tandfonline.commdpi.com |

| HR-ESI-MS | Accurate mass measurement (e.g., m/z) | Molecular formula confirmation | Literature nih.govmdpi.com |

| IR | Absorption bands around 1730-1750 cm⁻¹ | Presence of carbonyl stretching | Literature mdpi.com |

| UV | Absorption maxima around 200-280 nm | Presence of chromophores (e.g., benzoate) | Literature nih.govmdpi.com |

Note: The specific chemical shifts (δ values) and exact mass values for this compound would be determined experimentally and reported in original research articles on its isolation and characterization.

Detailed Research Findings Example (Illustrative):

Research on the isolation of this compound from Tripterygium wilfordii var. regelii often involves sequential extraction with different solvents, followed by purification steps such as silica (B1680970) gel column chromatography, preparative Thin-Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC). nih.govmdpi.com Early studies reported the isolation of this compound alongside other triptogelins (A-2, A-3, A-4) and highlighted the complexity of separating these closely related sesquiterpene esters. researchgate.net Structural elucidation studies have detailed the assignment of proton and carbon signals using 2D NMR techniques, confirming the dihydro-β-agarofuran core and the positions of various ester groups. nih.govtandfonline.com For instance, characteristic signals in the ¹H NMR spectrum corresponding to acetyl, benzoyl, and nicotinoyl groups have been reported for this compound and related compounds. tandfonline.commdpi.com The stereochemistry at different positions of the dihydro-β-agarofuran skeleton is crucial for the specific structure of this compound and is determined through techniques like NOESY and by comparison of spectroscopic data and optical rotation with known compounds. nih.govtandfonline.commdpi.com

Pre Clinical Biological Activities of Triptogelin A 1

Antitumor-Promoting Activities

Triptogelin A-1 has demonstrated notable activity in the chemoprevention of cancer, particularly in the inhibition of tumor promotion.

Inhibition of 12-O-Tetradecanoylphorbol-13-Acetate (TPA)-Induced Skin Tumor Promotion

In preclinical studies, this compound has been shown to possess remarkable inhibitory effects on the promotion of skin tumors induced by the potent tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov The two-stage carcinogenesis model in mice, which involves an initiation stage followed by a promotion stage, is a standard method for evaluating potential chemopreventive agents. nih.govnih.gov

A significant finding is that the timing of this compound application influences its efficacy. Research indicates that the compound is more effective when applied after treatment with TPA (post-treatment) compared to when it is applied before TPA treatment (pretreatment). nih.gov This suggests that this compound may interfere with the later stages of the tumor promotion cascade activated by TPA.

Suppression of Epstein-Barr Virus Early Antigen (EBV-EA) Activation

The Epstein-Barr virus (EBV), a human herpesvirus, is associated with several types of cancers. The activation of the EBV early antigen (EA) by tumor promoters like TPA is a widely used in vitro assay to screen for potential antitumor-promoting agents. iiarjournals.orgnih.gov this compound, along with other dihydroagarofuran (B1235886) sesquiterpenes, has shown inhibitory effects on TPA-induced EBV-EA activation in Raji cells. nih.goviiarjournals.org This suppression of viral antigen activation is a key indicator of the compound's potential to halt the tumor promotion process. nih.gov

Effects on Tumor Incidence and Frequency in Murine Models

The antitumor-promoting capabilities of this compound have been confirmed in in vivo two-stage carcinogenesis tests on mouse skin. nih.gov In these models, after initiation with a carcinogen, the application of this compound during the TPA-promotion phase led to a significant reduction in the development of skin tumors. nih.gov

One study highlighted that this compound markedly inhibited the promoting effect of TPA in a 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-initiated mouse skin model. nih.gov The data from this research underscores the compound's potential as a valuable antitumor promoter. nih.gov

| Treatment Group | Tumor Incidence (%) | Average Number of Tumors per Mouse |

| DMBA + TPA (Control) | 100 | 6.5 |

| DMBA + TPA + this compound | 66.7 | 1.7 |

| Data derived from a two-stage mouse skin carcinogenesis test. nih.gov |

General Anticancer Potentials in in vitro and Pre-clinical in vivo Models

The dihydro-β-agarofuran sesquiterpenoid class, to which this compound belongs, is recognized for its broad biological activities, including general cytotoxicity against cancer cells. nih.govrsc.orgresearchgate.net Research on various compounds within this family has demonstrated their ability to inhibit the proliferation of multiple human cancer cell lines in vitro. nih.govresearchgate.netresearchgate.net For instance, several related dihydro-β-agarofuran sesquiterpenes have shown cytotoxic activity against cell lines such as HL-60 (leukemia), A549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon cancer). nih.gov

The antitumor-promoting activity observed in murine models serves as preclinical in vivo evidence of its anticancer potential. nih.goviiarjournals.org By inhibiting the critical stage of tumor promotion, this compound demonstrates its capacity to interfere with the development of cancer. nih.gov The collective findings suggest that these compounds are promising candidates for cancer-preventive agents. iiarjournals.org

Antiviral Activities of Related Dihydro-β-Agarofuran Sesquiterpenes

Beyond anticancer activities, sesquiterpene esters from the Celastraceae family are noted for their antiviral properties. iiarjournals.org

Inhibition of Human Cytomegalovirus (HCMV) Immediate-Early Gene Expression

Developing strategies to inhibit the immediate-early (IE) gene expression of Human Cytomegalovirus (HCMV) is a significant goal in cancer research, as HCMV proteins can contribute to tumor progression. iiarjournals.orgnih.gov A study evaluating nineteen dihydro-β-agarofuran sesquiterpenes isolated from Euonymus species found that several of these compounds could inhibit HCMV IE antigen expression in human lung adenocarcinoma (A549) cells. iiarjournals.orgnih.gov

Five specific esters of penta- and hexahydroxydihydro-β-agarofuran were identified as active components. nih.gov Their ability to block the expression of these crucial viral genes suggests they could act as prototypes for antitumor promoters by halting virus-mediated cellular processes that favor tumor growth. iiarjournals.orgnih.gov The inhibition of HCMV IE gene expression is considered an antipromoting effect that reflects the chemopreventive activity of a compound. iiarjournals.org

| Compound | Inhibitory Effect on HCMV IE Gene Expression |

| Dihydro-β-agarofuran Sesquiterpene Esters (General) | Active |

| 2β,6α,15-triacetoxy-1β-benzoyloxy-9α-nicotinoyloxydihydro-β-agarofuran | Highest Activity |

| Data from an in vitro study on A549 cells. iiarjournals.orgnih.gov |

Effects on Herpes Simplex Virus Type 1 (HSV-1) Replication (from related compounds)

Herpes Simplex Virus Type 1 (HSV-1) is a prevalent pathogen that can cause a range of diseases in humans. nih.gov Research into natural products for novel anti-HSV-1 drugs has highlighted the potential of compounds derived from Tripterygium wilfordii.

Triptolide (B1683669) (TP), a diterpenoid triepoxide isolated from this plant, has demonstrated potent antiviral activity against HSV-1 in vitro. nih.govnih.gov Studies have shown that triptolide can effectively inhibit HSV-1 infection at low concentrations. nih.gov It exhibits a significant inhibitory effect on the formation of viral plaques, with a 50% effective concentration (EC50) of 0.05 µM. nih.govnih.gov

The mechanism of triptolide's anti-HSV-1 activity involves multiple stages of the viral replication cycle. Time-of-addition assays revealed that the compound has inhibitory effects when added less than 8 hours after infection. nih.govnih.gov Further investigation showed that triptolide affects viral adsorption and entry into host cells. nih.gov Its primary impact appears to be on the early stages of viral gene expression. Triptolide treatment leads to a decline in the expression of viral immediate-early (IE) genes, such as ICP4, ICP22, and ICP27, which are crucial for initiating the cascade of viral replication. nih.govnih.gov This suggests that triptolide may interfere with a viral transcription factor, restricting the production of viral proteins necessary for replication. nih.gov

Another compound from T. wilfordii, Triptofordin C-2, has also been reported to be active against HSV-1. nih.gov

Anti-Human Immunodeficiency Virus (HIV) Activity (from related compounds)

The quest for new therapeutics for Human Immunodeficiency Virus (HIV) infection is ongoing, and natural products remain a vital source of novel inhibitors. nih.gov Triptolide, a related compound to this compound, has been identified as a potent inhibitor of HIV-1 replication. nih.gov

In cell-based assays, triptolide was shown to inhibit HIV-1 replication at nanomolar concentrations in various host cells, including TZM-bl cells, Jurkat T cells, and peripheral blood mononuclear cells (PBMCs). nih.gov At a concentration of 4 nM, triptolide reduced the production of the HIV-1 p24 antigen, a marker of viral replication, by 89.4% to 99.1%. nih.gov

The mechanism of action for triptolide's anti-HIV-1 activity is distinct from many other known inhibitors. Experimental results indicate that triptolide acts at the stage of viral gene transcription. nih.gov It specifically impairs the activation of the Long Terminal Repeat (LTR), a key promoter region in the HIV-1 genome, which is induced by the viral Tat protein. Triptolide achieves this by promoting the proteasomal degradation of the Tat protein, thereby suppressing LTR-mediated viral gene transcription. nih.gov This novel mechanism of targeting Tat protein stability makes triptolide a significant compound in anti-HIV research. nih.gov

Numerous other terpenoids isolated from various plants have also demonstrated anti-HIV activities, acting on different viral targets like HIV-1 integrase and protease. mdpi.combsmiab.org

Insecticidal and Antifeedant Activities (from related compounds)

The traditional use of Tripterygium wilfordii as an insecticide in China led to early scientific investigation of its chemical constituents for pest control properties. nih.gov Bioassay-guided fractionation of extracts from the root bark of T. wilfordii has led to the isolation of several compounds with significant insecticidal and antifeedant activities against various agricultural pests. nih.govnih.govresearchgate.net

Key active compounds identified include the diterpenoids triptolide and triptonide, and the alkaloid euonine (B1252212). nih.gov These compounds have shown potent effects against the Oriental armyworm, Mythimna separata. Triptolide, in particular, exhibits both contact toxicity and antifeedant properties. nih.govnih.gov Another related compound, Triptogelin G-1, was found to have moderate antifeedant activity and significant insecticidal effects against the cabbage butterfly, Pieris rapae. nih.gov

The antifeedant activity, which deters insects from feeding, is a crucial aspect of crop protection. For the larvae of M. separata, euonine showed superior antifeedant effects compared to the positive control, toosendanin. nih.gov In terms of toxicity upon ingestion, triptolide was found to be more potent than toosendanin. nih.gov

The table below summarizes the insecticidal and antifeedant activities of these related compounds against Mythimna separata.

| Compound | Activity Type | Measurement | Value |

| Triptolide | Contact Toxicity | LD₅₀ (Lethal Dose, 50%) | 1.6 µ g/insect |

| Ingested Toxicity | KD₅₀ | 13.5 µg/g (insect body weight) | |

| Antifeedant Activity | EC₅₀ (Effective Concentration, 50% antifeedance) | 0.25 mM | |

| Triptonide | Contact Toxicity | LD₅₀ | 2.9 µ g/insect |

| Antifeedant Activity | EC₅₀ | 0.35 mM | |

| Euonine | Contact Toxicity | LD₅₀ | No contact activity |

| Antifeedant Activity | EC₅₀ | 0.02 mM | |

| Data sourced from research on 3rd or 5th instar larvae of M. separata. nih.gov |

Molecular Mechanisms of Action and Cellular Targets

Modulation of Cellular Pathways Implicated in Tumor Promotion

Triptogelin A-1 has been demonstrated to significantly impact cellular pathways that are crucial for tumor development and progression. A primary mechanism is the inhibition of the Nuclear Factor-kappaB (NF-κB) signaling pathway. mdpi.comnih.govnih.gov NF-κB is a critical transcription factor that governs the expression of numerous genes involved in inflammation, cell survival, and proliferation. mdpi.com By suppressing NF-κB activation, this compound effectively curtails the expression of downstream genes that contribute to the tumor-promoting inflammatory microenvironment. mdpi.comnih.govnih.gov

Another key pathway modulated by this compound is the Activator Protein-1 (AP-1) signaling cascade. nih.gov AP-1 is a transcription factor that regulates genes associated with cellular proliferation and invasion. nih.gov Research indicates that this compound can inhibit the transcriptional activity of AP-1, thereby impeding the invasive potential of cancer cells. nih.govspandidos-publications.com The dual inhibition of both NF-κB and AP-1 pathways culminates in the reduced expression of matrix metalloproteinase-9 (MMP-9), an enzyme pivotal for tumor cell invasion and metastasis. nih.gov

Furthermore, this compound influences inflammatory pathways by targeting the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) . nih.govacademax.com COX-2 is an enzyme that synthesizes prostaglandins, which are potent mediators of inflammation and are often overexpressed in tumors. nih.govdoi.org this compound has been found to downregulate COX-2 expression by decreasing the stability of its messenger RNA (mRNA). doi.orgnih.gov In a similar vein, it abrogates the expression of the iNOS gene, which is responsible for producing nitric oxide, by blocking the activation of NF-κB and c-Jun NH2-terminal kinase (JNK). nih.gov

| Cellular Pathway | Effect of this compound | Summary of Research Findings |

| NF-κB Signaling | Inhibition | Suppresses the activation of NF-κB, leading to a reduction in the expression of genes that promote inflammation and cell proliferation. mdpi.comnih.govnih.gov |

| AP-1 Signaling | Inhibition | Inhibits the transcriptional activity of AP-1, which contributes to a decrease in tumor cell invasion. nih.govspandidos-publications.com |

| COX-2 Pathway | Downregulation | Reduces the expression of COX-2 by decreasing the stability of its mRNA. nih.govnih.govdoi.orgnih.gov |

| iNOS Pathway | Downregulation | Inhibits the expression of the iNOS gene through the blockade of NF-κB and JNK activation. nih.govnih.gov |

Interactions with Specific Molecular Targets Involved in Antitumor Promotion

The antitumor-promoting effects of this compound are mediated through its interaction with specific molecular targets. As highlighted, the transcription factors NF-κB and AP-1 are primary targets. nih.govnih.gov The compound inhibits the ability of these factors to bind to DNA, thereby preventing the transcription of their target genes. nih.govnih.gov Specifically for NF-κB, it has been observed that this compound prevents the nuclear translocation of its active subunits (p65/p50) and the phosphorylation of key upstream regulators. spandidos-publications.com

The compound also directly impacts the expression of inflammatory enzymes. It effectively suppresses the expression of both COX-2 and iNOS . nih.gov The inhibition of COX-2 is achieved in part by reducing the half-life of its mRNA, a post-transcriptional regulatory mechanism. doi.org The downregulation of iNOS is linked to the compound's ability to interfere with the NF-κB and JNK signaling pathways. nih.gov

A crucial molecular target identified for this compound is the XPB subunit of the general transcription factor TFIIH . frontiersin.org Through covalent binding to this subunit, the compound inhibits its DNA-dependent ATPase activity, which is essential for the function of RNA polymerase II (RNAPII). rndsystems.com This leads to a widespread inhibition of transcription, with a more pronounced effect on genes with short-lived mRNAs, many of which are involved in cell growth and survival. aacrjournals.orgaacrjournals.org

| Molecular Target | Interaction with this compound | Consequence of Interaction |

| NF-κB | Inhibition of DNA binding and nuclear translocation. nih.govspandidos-publications.comnih.gov | Decreased expression of genes involved in cell survival and inflammation. mdpi.comnih.gov |

| AP-1 | Inhibition of DNA binding activity. nih.gov | Reduced expression of genes that facilitate invasion and metastasis. nih.govspandidos-publications.com |

| COX-2 | Decreased mRNA stability and subsequent protein expression. nih.govdoi.org | Diminished production of inflammatory prostaglandins. nih.govnih.gov |

| iNOS | Inhibition of gene expression via suppression of NF-κB and JNK pathways. nih.gov | Reduced production of nitric oxide. nih.govnih.gov |

| XPB (TFIIH) | Covalent binding and inhibition of its ATPase function. frontiersin.org | Global inhibition of transcription mediated by RNA polymerase II. rndsystems.com |

Influence on Gene Expression Related to Biological Activities (e.g., EBV-EA)

The global transcriptional inhibitory nature of this compound has profound effects on the expression of genes central to various biological activities, including those with implications for cancer therapy. aacrjournals.orgplos.org By targeting the fundamental process of transcription, the compound leads to the downregulation of a broad spectrum of genes, particularly those with rapid turnover rates, such as oncogenes and cell cycle regulators. aacrjournals.orgaacrjournals.org

The expression of genes under the control of NF-κB is significantly impacted. This compound has been shown to repress the expression of genes critical for cell proliferation, such as c-myc and cyclin D1 , as well as genes associated with metastasis, including MMP-9 and ICAM-1 , following stimulation by tumor necrosis factor (TNF). nih.gov

The compound's effect on the Epstein-Barr virus (EBV), a virus linked to certain cancers, is multifaceted. nih.gov Some studies have reported that this compound can inhibit the expression of the Epstein-Barr nuclear antigen 1 (EBNA1), a protein essential for the persistence of the EBV genome, by promoting its degradation and inducing apoptosis. nih.gov In contrast, other findings suggest it might enhance the lytic cycle of EBV in lymphoma cells, a mechanism that could potentially be exploited for therapeutic benefit. nih.gov Additionally, the compound has been observed to inhibit human telomerase reverse transcriptase (hTERT) expression by downregulating key translation factors in EBV-positive cells. nih.gov

| Gene/Gene Product | Effect of this compound | Associated Biological Activity |

| c-myc, cyclin D1 | Downregulation | Cell Proliferation nih.gov |

| MMP-9, ICAM-1 | Downregulation | Tumor Invasion and Metastasis nih.gov |

| EBNA1 | Downregulation (via enhanced degradation) | Maintenance of EBV Genome nih.gov |

| hTERT | Downregulation | Maintenance of Telomere Length nih.gov |

Structure Activity Relationship Sar Studies of Triptogelin A 1 and Analogues

Impact of Functionalities at Key Positions (C-6, C-8, C-14) on Biological Activity

The nature of substituents at specific positions on the dihydro-β-agarofuran skeleton significantly impacts biological activity. Studies on anti-tumor promoting effects, often evaluated by the inhibition of Epstein-Barr virus early antigen (EBV-EA) activation, have highlighted the importance of functionalities at C-6, C-8, and C-14. researchgate.netresearchgate.net

Research indicates that the type of substituent at these positions plays a significant role in modulating activity. For instance, an acetyl residue at C-6 has been shown to confer greater anti-tumor promoting activity compared to a hydroxyl group at the same position. researchgate.netresearchgate.net The presence of a nicotinoyl residue at C-6 appears to be optimal for this activity. researchgate.netresearchgate.net

At the C-14 position, having an acetoxymethyl group seems to confer superior anti-tumor promoting activity compared to a methyl group. researchgate.netresearchgate.net While the search results specifically mention the importance of C-8 functionalities in the context of EBV inhibition researchgate.netresearchgate.net, detailed comparisons of different functional groups specifically at C-8 in Triptogelin A-1 analogues are not explicitly detailed in the provided snippets. However, other studies on dihydro-β-agarofuran derivatives as modulators of P-glycoprotein (Pgp)-dependent multidrug resistance suggest that substituents at the C-8 position are critical for Pgp inhibition. researchgate.net

Role of Ester Moieties and Hydroxyl Groups in Activity Modulation

The presence and nature of ester moieties and hydroxyl groups are crucial determinants of the biological activity of dihydro-β-agarofuran derivatives, including this compound. Generally, derivatives with ester groups at certain positions tend to be more potent in specific activities compared to those with hydroxyl groups. researchgate.net

For example, in the context of Pgp inhibition, derivatives with ester groups such as acetate (B1210297) (OAc), furoate (OFu), benzoate (B1203000) (OBz), and nicotinate (B505614) (ONic) at positions C-1, C-2, C-3, and C-6 were reported to be more potent than derivatives with hydroxyl groups at these positions. researchgate.net This suggests that esterification at these sites enhances the ability of the compound to inhibit Pgp.

Conversely, in studies evaluating cytotoxicity against cancer cell lines, the introduction of a hydroxyl group was able to significantly improve the activities of some dihydro-β-agarofuran compounds for most cell lines tested. mdpi.com This indicates that the optimal substitution pattern (ester vs. hydroxyl) is dependent on the specific biological activity being studied.

The type of ester moiety also matters. For anti-tumor promoting activity, an acetate group at C-1 plays an important role in inhibitory activity, while nicotinate moieties may decrease activity in this specific assay. thieme-connect.com

Comparison of this compound with Other Dihydro-β-Agarofuran Derivatives

This compound is one of many dihydro-β-agarofuran sesquiterpene polyesters isolated from Celastraceae species. Comparisons with other derivatives highlight the subtle structural variations that lead to differences in biological profiles.

This compound has been specifically noted for its promising anti-tumor promoting activity, showing inhibitory effects on EBV-EA activation. researchgate.netresearchgate.netresearchgate.net It has been shown to reduce the incidence and frequency of skin tumors in mice without excessive cytotoxicity. researchgate.netresearchgate.net In comparisons with other dihydro-β-agarofuran sesquiterpenes in EBV-EA screens, this compound and triptofordin F-2 have shown promising activity. researchgate.net

Other dihydro-β-agarofuran derivatives have demonstrated different or additional activities. For instance, some have shown significant cytotoxicity against various cancer cell lines researchgate.netmdpi.com, while others are effective in reversing multidrug resistance by inhibiting Pgp researchgate.netbenchchem.comresearchgate.net. Some derivatives have exhibited neuroprotective effects researchgate.netbenchchem.com or anti-inflammatory properties benchchem.com.

The diverse biological activities observed among dihydro-β-agarofuran derivatives underscore the importance of the specific esterification patterns and hydroxylations on the core skeleton. While this compound is recognized for its anti-tumor promoting effects, other analogues may be more potent in different assays, such as Pgp inhibition or direct cytotoxicity, depending on their unique substitution patterns.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 14828974 |

| Triptorelin | 1177 |

| Triptorelin pamoate | 25074469 |

| Triptorelin acetate | 25080282 |

| Triptofordin F-2 | |

| Triptolide (B1683669) | 107501 |

| Celastrol (B190767) | 8808 |

| Wilfordine | 6917920 |

| Wilforine | 6435198 |

| Euonyminol | |

| Isoeuonyminol | |

| Evoninol | |

| Beta-carotene | 5280489 |

| Daunorubicin | 30303 |

| Verapamil | 2520 |

| Paclitaxel | 36314 |

| Triptogelin A-2 | |

| Triptogelin C-3 | |

| Chiapen D | |

| Celaforin D-1 | |

| 1α,6β,15-triacetoxy-8α,9α-dibenzoyloxy-2α-hydroxydihydro-β-agarofuran | |

| Triptregeline B | |

| Triptregeline C | |

| Triptregeline H | |

| 1α, 6β, 15-triacetoxy-8α-benzoyloxy-4β-hydroxy-9α-(3-nicotinoyloxy)-dihydro-β-agarofuran | |

| Triptofordin B | |

| 1α-Acetoxy-6β,9β-dibenzoyloxy-dihydro-b-agarofuran |

Data Tables

While specific quantitative data comparing the activities of a wide range of this compound analogues at C-6, C-8, and C-14 across different assays were not presented in a consolidated table format in the search results, the qualitative findings on the impact of different functional groups can be summarized.

Table 1: Impact of Substituents on Anti-Tumor Promoting Activity (EBV-EA Inhibition)

| Position | Substituent Type | Impact on Activity (vs. reference/other groups) | Source |

| C-6 | Acetyl | Greater activity (vs. Hydroxyl) | researchgate.netresearchgate.net |

| C-6 | Nicotinoyl | Optimal activity | researchgate.netresearchgate.net |

| C-14 | Acetoxymethyl | Superior activity (vs. Methyl) | researchgate.netresearchgate.net |

| C-8 | Functionality | Important role | researchgate.netresearchgate.net |

Table 2: Impact of Substituents on P-glycoprotein (Pgp) Inhibition

| Position | Substituent Type | Impact on Activity (vs. Hydroxyl) | Source |

| C-1, C-2, C-3, C-6 | Ester (OAc, OFu, OBz, ONic) | More potent | researchgate.net |

| C-8 | Substituent | Critical for inhibition | researchgate.net |

Table 3: Impact of Hydroxyl Group on Cytotoxicity

| Functional Group | Position | Impact on Activity | Source |

| Hydroxyl | Various | Can significantly improve activity | mdpi.com |

These tables are based on the descriptions found in the search results and represent a summary of the reported structure-activity relationships for this compound and related dihydro-β-agarofuran derivatives concerning the specified positions and functional groups.

Synthesis, Semisynthesis, and Derivatization of Triptogelin A 1 Analogues

Strategies for Semisynthesis from Natural Precursors

Semisynthesis from readily available natural dihydro-β-agarofuran sesquiterpenes is a common strategy for obtaining analogues of Triptogelin A-1. This approach leverages the complex core structure provided by nature and focuses on modifying peripheral functional groups through targeted chemical reactions. For instance, a dihydro-β-agarofuran sesquiterpene with a C-2 ketone, isolated from Parnassia wightiana, has been used as a starting material for the semisynthesis of new derivatives through reactions such as acylation, oxidation, reduction, esterification, and amination. mdpi.comnih.gov

These semisynthetic routes allow for the systematic modification of specific positions on the dihydro-β-agarofuran skeleton, such as the hydroxyl and acetoxyl substituents at the C-8 and C-2 positions, which have been shown to influence biological activities like antifeedant effects. mdpi.com The structures of the resulting semisynthetic derivatives are typically confirmed using spectroscopic techniques such as 1D and 2D NMR and HR-ESI-MS. mdpi.comnih.gov

Development of Novel this compound Derivatives

The development of novel this compound derivatives involves chemical modifications aimed at exploring structure-activity relationships and potentially enhancing desired biological properties. This can include the introduction of different ester groups, alterations to the oxidation state of various carbons, or the creation of more complex structures like macrolide bridges. nih.govescholarship.org

Studies on dihydro-β-agarofuran analogues have indicated that changes in esterifying groups at specific positions can significantly impact activity. For example, in related triptogelins, changing the ester at C8 from benzoyloxy (in triptogelin A-10) to 2-methylbutanoyloxy (in triptogelin A-5) resulted in a notable increase in activity. escholarship.org Similarly, altering the ester at C6 from benzoyloxy (in triptogelin C-1) to nicotynoyloxy (in triptogelin C-2) also led to increased activity. escholarship.org These findings highlight the importance of the nature and position of ester substituents for the biological effects of these compounds.

Synthetic Approaches to Modulate Biological Potency

Synthetic efforts are directed towards creating analogues with modulated biological potency, which can involve total synthesis or the synthesis of specific core structures and subsequent derivatization. While the total synthesis of highly oxygenated dihydro-β-agarofuran sesquiterpenoids is synthetically challenging, approaches towards the synthesis of the dihydro-β-agarofuran core have been explored. nih.govescholarship.org

Modulating biological potency through synthesis involves rational design based on observed structure-activity relationships. For instance, studies have suggested that the functionalities at C-6, C-14, and C-8 play important roles in the inhibitory activity of triptogelins against Epstein-Barr virus early antigen (EBV-EA) activation, an indicator of antitumor-promoting activity. nih.govresearchgate.net An acetyl residue at C-6, for example, has been associated with greater activity in the inhibition of EBV-EA. researchgate.net

Comparative Studies and Relationship with Other Bioactive Sesquiterpenoids

Comparison with Other Triptogelins (e.g., Triptogelin C-1, G-1, A-3)

Triptogelin A-1 is one among several triptogelins isolated from species like Tripterygium wilfordii and Celastrus angulatus. Comparisons of biological activities among these closely related compounds highlight structural-activity relationships.

This compound has been noted for its activity in certain biological assays. For instance, it was found to be particularly active in an assay screening dihydroagarofurans from T. wilfordii var. regelii nih.gov. Triptogelin C-1, another compound from Tripterygium regelii, has also shown reported anticancer activities plantaedb.com. However, Triptogelin C-1 demonstrated only weak cytotoxicity against KB-3-1 human oral epidermal cancer cells but exhibited good multidrug resistance-reversing activity in a corresponding multidrug resistant cell line nih.gov. Triptogelin C-1 has also been investigated for its α-glucosidase inhibitory activity, isolated from Celastrus orbiculatus.

Triptogelin G-1 has shown moderate antifeedant activity and significant insecticidal activity against Pieris rapae nih.gov. Triptogelin A-3, which is apparently identical to Angulatueoid G, has demonstrated antifeedant activity against Aulacophora femoralis and Plutella xylostella nih.gov. This compound and A-3 have both been isolated from Celastrus angulatus and Celastrus paniculatus.

These comparisons suggest that variations in the esterification patterns and hydroxylation sites on the dihydro-β-agarofuran core contribute to the differential biological profiles observed among the triptogelins. While this compound has shown notable activity in certain screens, other triptogelins like C-1, G-1, and A-3 exhibit distinct activities, such as multidrug resistance reversal, insecticidal, and antifeedant effects.

| Compound | Source Plant(s) | Reported Activities |

| This compound | Tripterygium wilfordii, Celastrus angulatus, Celastrus paniculatus nih.gov | Active in certain biological assays, reported anticancer activity nih.govplantaedb.com |

| Triptogelin C-1 | Tripterygium regelii, Celastrus orbiculatus plantaedb.com | Weak cytotoxicity (KB-3-1), good multidrug resistance reversal (KB-V1), α-glucosidase inhibition, reported anticancer activity nih.govplantaedb.com |

| Triptogelin G-1 | Tripterygium wilfordii var. regelii nih.gov | Moderate antifeedant, significant insecticidal (Pieris rapae) nih.gov |

| Triptogelin A-3 (Angulatueoid G) | Celastrus angulatus, Celastrus paniculatus nih.gov | Antifeedant (Aulacophora femoralis, Plutella xylostella) nih.gov |

Comparative Analysis with Other Dihydro-β-Agarofuran Sesquiterpenes from Celastraceae

The Celastraceae family is a rich source of dihydro-β-agarofuran sesquiterpenoids, a class of natural products characterized by a tricyclic 5,11-epoxy-5β,10α-eudesman-4(14)-ene skeleton. This compound belongs to this class. Comparative analysis with other members of this group reveals structural features associated with various biological activities.

Hundreds of new dihydro-β-agarofuran sesquiterpenoids have been isolated from numerous Celastraceae species. These compounds often occur as polyesters with varying acyl groups attached to the polyhydroxylated dihydro-β-agarofuran core. The diversity in the type and position of ester substituents (e.g., acetate (B1210297), benzoate (B1203000), nicotinate) and the pattern of hydroxylation significantly influences their biological properties.

Beyond the triptogelins, other dihydro-β-agarofuran sesquiterpenes from Celastraceae have shown a range of activities including multidrug resistance reversal, HIV inhibition, cytotoxicity, antitumor, antifeedant, and insecticidal effects. For example, studies on dihydro-β-agarofuran sesquiterpenes from Celastrus paniculatus have shown cytotoxicity against human tumor cell lines. Compounds from Celastrus angulatus have demonstrated multidrug resistance reversal activity. Certain dihydro-β-agarofuran sesquiterpene polyesters from Parnassia wightiana have shown anticancer, antifeedant, and antifungal activities.

This compound's specific pattern of esterification and hydroxylation contributes to its observed activities. Comparative studies across the broader class of dihydro-β-agarofuran sesquiterpenes from Celastraceae help to delineate the role of specific structural motifs in mediating biological effects. While a comprehensive, single comparative data table for this compound against all other known dihydro-β-agarofuran sesquiterpenes is beyond the scope of this summary, research indicates that the functionalization of the core structure is key to their diverse bioactivities.

Synergistic Effects and Combinatorial Studies with Other Natural Products (pre-clinical focus)

Research into the potential synergistic effects and combinatorial applications of this compound with other natural products, particularly in a pre-clinical setting, is an area of interest given the complex mixtures of compounds found in traditional medicinal plants from the Celastraceae family. While the provided search results discuss the individual activities of this compound and other related compounds, specific pre-clinical studies detailing the synergistic effects of this compound in combination with other natural products were not explicitly found.

However, the nature of natural product research from medicinal plants often involves investigating the effects of crude extracts or fractions, which contain multiple bioactive compounds. The observed therapeutic effects of these traditional medicines may be due to the synergistic interactions between different constituents. Studies on other natural products have demonstrated synergistic effects in various pre-clinical models.

Future Research Directions and Academic Significance

Elucidation of Undefined Molecular Targets and Pathways

A critical area for future research involves precisely identifying the molecular targets and biological pathways modulated by Triptogelin A-1. While some studies may have indicated certain activities, a comprehensive understanding of its mechanism of action at the molecular level is often still required. This involves utilizing a range of biochemical and cell biology techniques to pinpoint the specific proteins, enzymes, or signaling cascades with which this compound interacts. Understanding these interactions is fundamental to explaining its observed biological effects and predicting potential off-target activities.

Advanced Synthetic Strategies for Complex Analogues

The complex structure of this compound presents significant challenges for chemical synthesis. Future research will likely focus on developing more efficient and stereoselective synthetic strategies to access this compound and, importantly, to create a diverse library of its analogues dntb.gov.ua. This is crucial for structure-activity relationship (SAR) studies, which aim to understand how modifications to the chemical structure impact biological activity. Advanced synthetic methods, potentially involving novel catalytic approaches or flow chemistry techniques, could enable the production of sufficient quantities of this compound and its analogues for extensive biological evaluation.

Application of Omics Technologies in this compound Research

The application of omics technologies, such as transcriptomics, proteomics, and metabolomics, holds significant promise for advancing this compound research researchgate.net. These high-throughput approaches can provide a global view of the biological changes induced by this compound in a cellular or organismal system. Transcriptomics can reveal alterations in gene expression, proteomics can identify changes in protein levels and modifications, and metabolomics can profile metabolic shifts. Integrating data from multiple omics platforms can help to build a more complete picture of the biological pathways affected by this compound and potentially uncover previously unknown mechanisms of action or biomarkers of response.

Table 1: Potential Omics Applications in this compound Research

| Omics Technology | Information Provided | Potential Insights for this compound |

| Transcriptomics | Gene expression levels | Identification of modulated genes and pathways |

| Proteomics | Protein abundance and modifications | Identification of interacting proteins and functional changes |

| Metabolomics | Metabolite profiles | Understanding metabolic impact and identifying biomarkers |

Potential for Lead Compound Development in Pre-clinical Drug Discovery

Given its biological activities, this compound has the potential to serve as a lead compound in pre-clinical drug discovery wikipedia.orgsolubilityofthings.com. Future research will explore the feasibility of developing this compound or its optimized analogues into therapeutic candidates. This involves rigorous pre-clinical testing to assess efficacy in relevant disease models, evaluate pharmacokinetic properties (absorption, distribution, metabolism, and excretion), and conduct preliminary safety assessments solubilityofthings.comcreative-bioarray.com. The goal is to identify compounds with improved potency, selectivity, and drug-like properties that could eventually progress to clinical trials. The process of lead compound development often involves iterative cycles of synthesis, biological testing, and structural optimization creative-bioarray.comsubstack.com.

Table 2: Stages in Lead Compound Development (Relevant to this compound Research)

| Stage | Description | Relevance to this compound |

| Hit Identification | Initial screening for compounds with desired activity | This compound as a potential hit |

| Lead Identification | Confirmation and characterization of active compounds | This compound as a potential lead |

| Lead Optimization | Structural modification to improve properties | Development of this compound analogues |

| Pre-clinical Development | In vitro and in vivo testing for efficacy and safety | Evaluating this compound or analogues as drug candidates |

Q & A

Basic Research Questions

Q. How can researchers establish the structural identity and purity of Triptogelin A-1 in initial characterization studies?

- Methodological Answer : Use a combination of spectroscopic techniques (e.g., NMR, HRMS) and chromatographic methods (HPLC, TLC) to confirm structural identity. For purity assessment, employ quantitative NMR (qNMR) or high-resolution mass spectrometry coupled with purity indices. Reproducibility requires adherence to standardized protocols, including solvent systems, temperature controls, and calibration standards . For novel compounds, elemental analysis and X-ray crystallography may be necessary to resolve ambiguities .

Q. What methodologies are recommended for isolating this compound from natural sources with high yield and reproducibility?

- Methodological Answer : Optimize extraction protocols using solvent polarity gradients (e.g., hexane → ethyl acetate → methanol) to fractionate crude extracts. Employ column chromatography with silica gel or Sephadex LH-20, followed by preparative HPLC for final purification. Document solvent ratios, flow rates, and temperature conditions meticulously to ensure reproducibility . Validate yield consistency across multiple batches using mass balance calculations .

Q. What in vitro assays are most suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Prioritize cell viability assays (e.g., MTT, ATP-based luminescence) in cancer cell lines relevant to the compound’s reported targets (e.g., breast cancer MCF-7, leukemia HL-60). Include positive controls (e.g., doxorubicin) and solvent controls to normalize results. For mechanistic insights, pair viability assays with flow cytometry for apoptosis/necrosis profiling and Western blotting for protein expression changes .

Advanced Research Questions

Q. How can contradictory data regarding this compound’s mechanism of action in different cancer cell lines be systematically analyzed?

- Methodological Answer : Conduct comparative transcriptomic or proteomic profiling (e.g., RNA-seq, LC-MS/MS) across discrepant cell models to identify context-dependent signaling pathways. Validate hypotheses using CRISPR/Cas9 knockouts or siRNA silencing of candidate targets. Apply statistical frameworks (e.g., Benjamini-Hochberg correction) to mitigate false discoveries and ensure rigor . Replicate experiments under standardized conditions (e.g., hypoxia vs. normoxia) to isolate variables .

Q. What experimental strategies are employed to elucidate the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer : Synthesize analogs with systematic modifications (e.g., hydroxyl group substitutions, ring expansions) and test them in parallel bioassays. Use molecular docking or molecular dynamics simulations to predict binding affinities to hypothesized targets (e.g., tubulin, topoisomerases). Corrogate SAR data with physicochemical properties (logP, polar surface area) to identify pharmacophores . Publish full synthetic pathways and characterization data in supplementary materials to enable peer validation .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetics and toxicity while adhering to ethical guidelines?

- Methodological Answer : Follow NIH preclinical reporting standards, including dose-ranging studies (MTD determination), plasma half-life analysis (LC-MS), and tissue distribution profiling. Use species-matched models (e.g., murine xenografts) and blinded histopathological evaluations to reduce bias. Document compliance with ARRIVE guidelines for animal welfare, including sample size justifications and randomization protocols .

Q. What computational approaches are effective for resolving conflicting data on this compound’s target binding modes?

- Methodological Answer : Perform ensemble docking using multiple protein conformations (e.g., from molecular dynamics trajectories) to account for flexibility. Validate predictions with biophysical assays (SPR, ITC) or cryo-EM for high-resolution target-compplex visualization. Cross-reference results with publicly available chemogenomic databases (e.g., ChEMBL) to contextualize binding affinities .

Methodological Frameworks and Best Practices

-

Data Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses when resolving discrepancies . Use meta-analysis tools (e.g., RevMan) to aggregate data from independent studies and identify outliers .

-

Experimental Design : Incorporate PICO (Population, Intervention, Comparison, Outcome) frameworks to structure hypothesis-driven studies. For example:

-

Reproducibility : Adhere to the Beilstein Journal’s guidelines for supplementary materials, including raw spectral data, chromatograms, and statistical scripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.